5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For example, (5-methyl-1H-imidazol-4-yl)methanol has a molecular weight of 112.13 .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary greatly depending on the specific compound. For example, (5-methyl-1H-imidazol-4-yl)methanol has a boiling point of 389.1 C at 760 mmHg and a melting point of 136 C .Scientific Research Applications
Synthesis and Bioactivities
Several studies have been dedicated to synthesizing novel derivatives of pyrazole and related compounds, which include the sulfonamide moiety, due to their significant biological activities. For instance, Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, displaying potent anti-inflammatory properties and activity against microbial strains Kendre, B. V., Landge, M. G., Jadhav, W., & Bhusare, S. B. (2013). Similarly, Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activities, which underscores the potential of these compounds in medicinal chemistry Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of pyrazole derivatives have been extensively explored. For example, El‐Emary et al. (2002) discussed the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting their significance in developing new antimicrobial agents El‐Emary, T., Al-muaikel, N., & Moustafa, O. S. (2002). Further, El-Gaby et al. (2017) reported on the synthesis of pyrazole derivatives and evaluated their anticancer activity, revealing compounds with better activity than the reference drug doxorubicin, indicating the therapeutic potential of these derivatives in cancer treatment El-Gaby, M., Ghorab, M. M., Ismail, Z. H., Abdel-Gawad, S. M., & Aly, H. M. (2017).
Monoamine Oxidase Inhibitors
Research has also delved into the synthesis of compounds acting as monoamine oxidase inhibitors. Ahmad et al. (2019) synthesized two new series of compounds that were screened as selective inhibitors of monoamine oxidase A and B, which are of interest for their potential applications in treating neurological disorders Ahmad, S., Jalil, S., Zaib, S., Aslam, S., Ahmad, M., Rasul, A., Arshad, M., Sultan, S., Hameed, A., Asiri, A., & Iqbal, J. (2019).
Antimicrobial and Antioxidant Activities
Hamada and Abdo (2015) discussed the synthesis of pyrazole derivatives with significant antimicrobial and antioxidant activities, emphasizing their potential use in developing new therapeutic agents Hamada, N. M., & Abdo, N. Y. M. (2015).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are key components in various functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-methylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-13-7-10(11-8-13)18(16,17)14-4-5-15-9(6-14)2-3-12-15/h2-3,7-8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOFNZQRHSRKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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